molecular formula C16H23NO B5633653 N-(2-tert-butylphenyl)cyclopentanecarboxamide

N-(2-tert-butylphenyl)cyclopentanecarboxamide

Cat. No. B5633653
M. Wt: 245.36 g/mol
InChI Key: MIHCWSMNBUURFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-tert-butylphenyl)cyclopentanecarboxamide and related compounds often involves complex reactions that leverage the unique reactivity of the cyclopentanecarboxamide moiety and tert-butylphenyl groups. Techniques like microwave-assisted synthesis have been utilized to efficiently produce N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, showcasing the versatility and reactivity of related structures in facilitating complex organic transformations under controlled conditions (Chavan et al., 2018).

Molecular Structure Analysis

X-ray crystallography has been a vital tool in understanding the molecular structure of cyclopentanecarboxamide derivatives. Studies have shown various molecular arrangements, including those determined by intermolecular hydrogen bonds, which play a crucial role in the self-assembly and crystalline structure of these compounds. The molecular structure is significantly influenced by the substituents, as seen in different cyclopentane derivatives, indicating the impact of tert-butyl and phenyl groups on the overall molecular geometry and packing within the crystals (Kălmăn et al., 2001).

Chemical Reactions and Properties

N-(2-tert-butylphenyl)cyclopentanecarboxamide and its analogs participate in a range of chemical reactions, demonstrating their reactivity and potential for functionalization. For instance, the [3+2] cycloaddition reactions involving N-tert-butanesulfinyl imines and arynes highlight the chemical versatility and potential for creating cyclic structures with significant stereocontrol. This reactivity is instrumental in synthesizing novel compounds with potential applications in materials science and pharmaceuticals (Ye et al., 2014).

Physical Properties Analysis

The physical properties of N-(2-tert-butylphenyl)cyclopentanecarboxamide derivatives, including solubility, melting point, and crystallinity, are crucial for their application in various domains. These properties are significantly influenced by the molecular structure, with specific functional groups and substituents affecting the overall behavior of the compound. Studies focusing on the synthesis and characterization of related polyamides and copolymers reveal that structural modifications can lead to materials with desirable thermal stability, solubility, and electrochromic properties, indicating the importance of molecular design in defining the physical characteristics of these compounds (Hsiao et al., 2009).

properties

IUPAC Name

N-(2-tert-butylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-16(2,3)13-10-6-7-11-14(13)17-15(18)12-8-4-5-9-12/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHCWSMNBUURFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butylphenyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.